Cas no 2229418-78-2 (4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole)

4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole
- 4-{bicyclo[2.2.1]heptan-2-yl}-1H-imidazole
- EN300-1750520
- 2229418-78-2
-
- インチ: 1S/C10H14N2/c1-2-8-3-7(1)4-9(8)10-5-11-6-12-10/h5-9H,1-4H2,(H,11,12)
- InChIKey: RDDSSNIRCXUVOW-UHFFFAOYSA-N
- ほほえんだ: N1C=NC=C1C1CC2CCC1C2
計算された属性
- せいみつぶんしりょう: 162.115698455g/mol
- どういたいしつりょう: 162.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1750520-0.25g |
4-{bicyclo[2.2.1]heptan-2-yl}-1H-imidazole |
2229418-78-2 | 0.25g |
$1249.0 | 2023-09-20 | ||
Enamine | EN300-1750520-10.0g |
4-{bicyclo[2.2.1]heptan-2-yl}-1H-imidazole |
2229418-78-2 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-1750520-5.0g |
4-{bicyclo[2.2.1]heptan-2-yl}-1H-imidazole |
2229418-78-2 | 5g |
$3935.0 | 2023-06-03 | ||
Enamine | EN300-1750520-0.05g |
4-{bicyclo[2.2.1]heptan-2-yl}-1H-imidazole |
2229418-78-2 | 0.05g |
$1140.0 | 2023-09-20 | ||
Enamine | EN300-1750520-0.1g |
4-{bicyclo[2.2.1]heptan-2-yl}-1H-imidazole |
2229418-78-2 | 0.1g |
$1195.0 | 2023-09-20 | ||
Enamine | EN300-1750520-0.5g |
4-{bicyclo[2.2.1]heptan-2-yl}-1H-imidazole |
2229418-78-2 | 0.5g |
$1302.0 | 2023-09-20 | ||
Enamine | EN300-1750520-2.5g |
4-{bicyclo[2.2.1]heptan-2-yl}-1H-imidazole |
2229418-78-2 | 2.5g |
$2660.0 | 2023-09-20 | ||
Enamine | EN300-1750520-1g |
4-{bicyclo[2.2.1]heptan-2-yl}-1H-imidazole |
2229418-78-2 | 1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1750520-5g |
4-{bicyclo[2.2.1]heptan-2-yl}-1H-imidazole |
2229418-78-2 | 5g |
$3935.0 | 2023-09-20 | ||
Enamine | EN300-1750520-1.0g |
4-{bicyclo[2.2.1]heptan-2-yl}-1H-imidazole |
2229418-78-2 | 1g |
$1357.0 | 2023-06-03 |
4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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8. Book reviews
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
4-{bicyclo2.2.1heptan-2-yl}-1H-imidazoleに関する追加情報
Introduction to 4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole (CAS No: 2229418-78-2)
4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole (CAS No: 2229418-78-2) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound belongs to the imidazole class, which is well-known for its broad spectrum of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bicyclo2.2.1heptan-2-yl substituent in its molecular structure introduces a complex three-dimensional conformation, which can significantly influence its interactions with biological targets.
The bicyclo2.2.1heptan-2-yl moiety is a fused tricyclic system that contributes to the rigidity and spatial orientation of the molecule. This structural motif has been extensively studied for its role in modulating enzyme activity and receptor binding affinity. In recent years, there has been a growing interest in the development of imidazole derivatives as scaffolds for drug discovery, particularly due to their ability to engage with a wide range of biological targets, including enzymes and receptors involved in disease pathways.
One of the most compelling aspects of 4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole is its potential as a lead compound for the development of novel therapeutic agents. The imidazole ring itself is a well-documented pharmacophore, with several approved drugs featuring this core structure. The addition of the bicyclo2.2.1heptan-2-yl group introduces additional binding pockets and hydrogen bonding opportunities, which can enhance the compound's binding affinity and selectivity towards specific biological targets.
Recent studies have highlighted the importance of conformational flexibility in drug design, particularly in cases where precise spatial orientation is critical for optimal binding. The bicyclo2.2.1heptan-2-yl substituent in 4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole provides this flexibility while maintaining structural integrity, making it an attractive candidate for further exploration.
The synthesis of 4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the bicyclo2.2.1heptan-2-yl group necessitates advanced synthetic techniques, such as cyclization reactions and transition metal-catalyzed processes, to achieve the desired molecular architecture.
In terms of biological activity, preliminary studies have suggested that 4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory diseases and cancer progression. The imidazole ring interacts with key amino acid residues in these enzymes, while the bicyclo2.2.1heptan-2-yl moiety provides additional steric and electronic effects that fine-tune the compound's activity.
The potential therapeutic applications of 4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole are broad and include treatments for conditions such as rheumatoid arthritis, colorectal cancer, and neurodegenerative disorders. Its ability to modulate enzyme activity and receptor binding makes it a versatile scaffold for drug development.
Further research is needed to fully elucidate the mechanisms of action and optimize the pharmacokinetic properties of this compound. In vitro and in vivo studies are essential to validate its therapeutic potential and identify any potential side effects or toxicity profiles.
The development of novel drug candidates like 4-{bicyclo2.2.1heptan-2-yl}-1H-imidazole represents a significant advancement in medicinal chemistry, leveraging structural complexity to enhance biological activity and selectivity.
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